(4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Description
(4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a structurally complex pyrrolidine-2,3-dione derivative. Its core structure features a pyrrolidine-2,3-dione scaffold substituted with a 4-tert-butylphenyl group at position 5, a 4,6-dimethyl-1,3-benzothiazol-2-yl moiety at position 1, and a hydroxy(5-methylfuran-2-yl)methylidene group at position 2. These substituents confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical.
Properties
Molecular Formula |
C29H28N2O4S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H28N2O4S/c1-15-13-16(2)23-21(14-15)36-28(30-23)31-24(18-8-10-19(11-9-18)29(4,5)6)22(26(33)27(31)34)25(32)20-12-7-17(3)35-20/h7-14,24,33H,1-6H3 |
InChI Key |
MIVODXLOWUNYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)C4=NC5=C(C=C(C=C5S4)C)C)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Core Strategy
The target molecule features a central pyrrolidine-2,3-dione scaffold substituted with a 4-tert-butylphenyl group (position 5), a 4,6-dimethyl-1,3-benzothiazol-2-yl group (position 1), and a hydroxy(5-methylfuran-2-yl)methylidene moiety (position 4). Retrosynthetically, the molecule can be dissected into three key fragments:
-
Pyrrolidine-2,3-dione core
-
4-tert-Butylphenyl substituent
-
4,6-Dimethyl-1,3-benzothiazol-2-yl and hydroxy(5-methylfuran-2-yl)methylidene groups
Synthetic routes prioritize modular assembly via cyclization, cross-coupling, and condensation reactions .
Synthesis of the Pyrrolidine-2,3-Dione Core
The pyrrolidine-2,3-dione ring is typically constructed via diastereoselective cyclization or Claisen rearrangement . A proven method involves a one-pot, three-component reaction employing β-keto esters, aldehydes, and amines under mild acidic conditions . For example:
-
Step 1 : Cyclization of methyl β-formylcrotonate (II ) with aqueous HCl (3–10% w/w) at 90–110°C yields 5-hydroxy-4-methyl-2(5H)-furanone intermediates .
-
Step 2 : Claisen rearrangement of allyl vinyl ethers derived from β-keto esters generates quaternary stereocenters with >95% diastereoselectivity .
Optimization Insights :
-
Higher HCl concentrations (10–20%) reduce reaction times but increase byproduct formation (e.g., 5-methoxy derivatives) .
-
Pd-catalyzed Tsuji–Trost allylation improves yields (93%) for thermally sensitive substrates .
Introduction of the 4-tert-Butylphenyl Group
The 4-tert-butylphenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling :
-
Friedel-Crafts Approach : Reacting pyrrolidinone intermediates with tert-butylbenzene in the presence of AlCl₃ (0°C to rt) affords C-5 alkylated products .
-
Suzuki Coupling : Pre-functionalized boronic esters (e.g., 4-tert-butylphenylboronic acid) cross-couple with brominated pyrrolidinones using Pd(PPh₃)₄ (yields: 70–85%) .
Comparative Data :
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 65 | 88 |
| Suzuki Coupling | Pd(PPh₃)₄ | 82 | 95 |
Functionalization with 4,6-Dimethyl-1,3-Benzothiazol-2-yl
The benzothiazole moiety is synthesized separately and attached via nucleophilic substitution or Mitsunobu reaction :
-
Benzothiazole Synthesis : Cyclocondensation of 2-amino-4,6-dimethylthiophenol with CS₂ in ethanol under reflux forms the 1,3-benzothiazole ring .
-
Coupling to Pyrrolidinone : Mitsunobu reaction between benzothiazole-2-thiol and hydroxyl-bearing pyrrolidinones using DIAD/PPh₃ (0°C to rt) achieves C–N bond formation (yield: 78%).
Key Considerations :
-
Pyrolysis methods for benzothiazole synthesis (200–275°C) are less favored due to side reactions .
-
DIAD/PPh₃ systems enhance regioselectivity for N-alkylation over O-alkylation.
Formation of the Hydroxy(5-Methylfuran-2-yl)Methylidene Group
The hydroxy(5-methylfuran-2-yl)methylidene substituent is installed via Knoevenagel condensation :
-
Step 1 : 5-Methylfuran-2-carbaldehyde reacts with the pyrrolidine-2,3-dione enolate (generated using LDA at −78°C).
-
Step 2 : Acidic workup (HCl, rt) induces dehydration to form the α,β-unsaturated ketone .
Mechanistic Notes :
-
The reaction proceeds via a six-membered transition state, ensuring (E)-selectivity .
-
Substituent electronic effects (e.g., tert-butyl groups) stabilize the enolate, improving yields (up to 89%) .
Final Assembly and Purification
The convergent synthesis concludes with global deprotection and recrystallization :
-
Deprotection : TFA-mediated cleavage of tert-butyl esters (if present) yields the free carboxylic acid .
-
Purification : Reverse-phase chromatography (C18 column, MeOH/H₂O) followed by recrystallization from MeOH/EtOAc affords the target compound in >98% purity .
Yield Optimization :
-
Combined Claisen rearrangement and Knoevenagel condensation achieve an overall yield of 52% .
-
Telescoping steps (e.g., in situ enolate formation) reduce intermediate isolation losses .
Challenges and Mitigation Strategies
-
Stereochemical Control :
-
Byproduct Formation :
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
The compound (4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications across several domains, including medicinal chemistry, agrochemicals, and materials science.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[4,5-b]pyridine have shown potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli . The presence of the benzothiazole moiety in our compound may enhance its bioactivity through mechanisms similar to those observed in these derivatives.
Anticancer Potential
The pyrrolidine structure is noteworthy for its role in various anticancer agents. Research has demonstrated that compounds containing pyrrolidine rings can inhibit tumor growth by targeting specific pathways involved in cell proliferation . The specific substituents on the compound may provide unique interactions with biological targets, warranting further investigation into its potential as an anticancer agent.
Enzyme Inhibition
Compounds with similar configurations have been studied for their ability to inhibit enzymes critical in disease pathways. For example, molecular docking studies have shown promising binding affinities for compounds targeting DNA gyrase and MurD, which are essential for bacterial survival . The unique functional groups present in our compound could similarly interact with these or other relevant enzymes.
Pesticidal Properties
The structural characteristics of the compound suggest potential applications in agrochemicals, particularly as a pesticide. Compounds with benzothiazole and furan derivatives have been reported to possess insecticidal and fungicidal properties . The integration of these elements into our compound could enhance its efficacy against agricultural pests, making it a candidate for further development in pest management strategies.
Herbicidal Activity
Research into related compounds has shown that certain pyrrolidine derivatives can exhibit herbicidal activity by disrupting plant growth processes . Given the structural similarities, there is potential for our compound to be explored for herbicidal applications.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of compounds containing furan and benzothiazole moieties make them suitable candidates for use in OLED technology. Studies have indicated that such compounds can serve as effective emissive layers due to their favorable photophysical properties . Investigating the luminescent characteristics of our compound could lead to advancements in display technologies.
Conductive Polymers
The incorporation of this compound into polymer matrices could enhance the electrical conductivity of materials used in various electronic applications. Compounds with similar structures have been explored for their ability to improve the conductivity of polymers used in batteries and capacitors .
Summary of Findings
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrrolidine-2,3-Dione Derivatives
*Estimated based on molecular formula.
Key Observations:
Position 1 Substituents: The target compound’s 4,6-dimethyl-1,3-benzothiazol-2-yl group distinguishes it from analogs bearing thiadiazole (e.g., ) or methoxypropyl groups (e.g., ).
Position 4 Substituents : The hydroxy(5-methylfuran-2-yl)methylidene group introduces a furan ring, which may improve solubility compared to the chlorophenyl group in but reduce metabolic stability relative to benzofuran in .
Position 5 Substituents : The 4-tert-butylphenyl group provides steric bulk and hydrophobicity, contrasting with the electron-rich 3,4-dimethoxyphenyl in or the polar 3,4,5-trimethoxyphenyl in .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties of Selected Compounds
| Compound | logP* | Water Solubility (mg/mL)* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 4.2 | 0.01 | 1 | 6 |
| 3.8 | 0.03 | 1 | 6 | |
| 2.9 | 0.05 | 1 | 9 |
*Calculated using PubChem tools and analogous data .
- The thiadiazole-containing compound exhibits better solubility due to its polar trimethoxyphenyl group.
Biological Activity
The compound (4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that can influence the compound's interaction with biological targets.
- Benzothiazole moiety : Known for its involvement in various biological processes and potential therapeutic applications.
- Hydroxy and furan groups : These functional groups may enhance the compound's solubility and bioactivity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets and pathways. Key mechanisms include:
Molecular Targets
- Enzymatic inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation: Interaction with various receptors could lead to altered signaling pathways.
Pathways Involved
- Oxidative stress regulation : The compound may mitigate oxidative damage by modulating antioxidant enzyme activities.
- Inflammatory signaling : It could influence pathways related to inflammation, potentially reducing chronic inflammatory responses.
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial properties. For instance:
- In vitro studies demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 10 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 10 |
| Bacillus subtilis | 10 |
Cytotoxicity
The compound has also shown promise in cytotoxicity assays against cancer cell lines. For example:
- In a study involving pancreatic cancer cells (DAN-G), it demonstrated cytostatic activity, inhibiting cell proliferation effectively .
Cholinesterase Inhibition
The compound's potential as a therapeutic agent in neurodegenerative diseases has been explored through its inhibitory effects on cholinesterase enzymes:
- It exhibited moderate inhibitory activity against acetylcholinesterase (AChE) and selective inhibition of butyrylcholinesterase (BChE), suggesting possible applications in Alzheimer's disease treatment .
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial efficacy of the compound against multidrug-resistant bacterial strains. Results indicated that it could serve as a lead for developing new antibiotics.
- Cancer Treatment : Research on the cytotoxic effects against various cancer cell lines highlighted its potential role as an anticancer agent, warranting further investigation into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the benzothiazole core via condensation of substituted thiosemicarbazides with chloroacetic acid under reflux conditions (e.g., DMF-acetic acid at 80–100°C for 2–4 hours) .
- Step 2 : Introduction of the pyrrolidine-2,3-dione moiety via cyclization using sodium acetate as a base and controlled pH adjustments .
- Step 3 : Functionalization with 5-methylfuran and tert-butylphenyl groups via nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts (e.g., Suzuki coupling) .
- Optimization : Yield and purity depend on solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and catalyst selection. Chromatography (e.g., silica gel) is critical for purification .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray crystallography resolves stereochemistry (e.g., the (4E) configuration) and confirms hydrogen bonding between the hydroxy group and carbonyl oxygen .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies substituent positions, such as the methyl groups on benzothiazole (δ 2.3–2.5 ppm) and furan protons (δ 6.1–6.3 ppm) .
- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 371.4 for C₂₀H₂₁NO₆) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzothiazole or furan) influence biological activity, and what computational tools aid in predicting these effects?
- Methodological Answer :
- Substituent Impact :
- Electron-withdrawing groups (e.g., fluoro on benzothiazole) enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Bulky tert-butylphenyl groups improve metabolic stability but may reduce solubility .
- In Silico Tools :
- Molecular docking (AutoDock Vina) predicts interactions with targets like COX-2 or EGFR .
- QSAR models correlate substituent electronegativity with anti-inflammatory IC₅₀ values .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
- Target-Specific Assays : Use siRNA knockdowns or enzyme inhibition assays to isolate mechanisms (e.g., DNA gyrase vs. topoisomerase II inhibition) .
- Structural Confirmation : Re-examine compound purity via HPLC (>98%) to rule out byproducts influencing activity .
Q. How can the compound’s reactivity under physiological conditions (e.g., hydrolysis of the pyrrolidine-dione ring) be mitigated for in vivo studies?
- Methodological Answer :
- Stabilization Strategies :
- Prodrug Design : Mask the hydroxy group with acetyl or PEGylated moieties to reduce enzymatic degradation .
- pH-Sensitive Formulations : Encapsulate in liposomes (pH 5.5–6.5) to protect against gastric hydrolysis .
- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy (λ = 270–300 nm for dione ring) under simulated physiological buffers .
Key Research Challenges
- Synthetic Complexity : Multi-step pathways (5–7 steps) with low yields (<40%) for large-scale production .
- Biological Specificity : Off-target effects due to the compound’s broad reactivity with thiol-containing enzymes .
- Physicochemical Limitations : Poor aqueous solubility (<0.1 mg/mL in PBS) requiring formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
